molecular formula C17H24N4OS2 B3863993 2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol

2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B3863993
M. Wt: 364.5 g/mol
InChI Key: KVTBHSLHPQJAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thienyl group . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thienyl group refers to the presence of a thiophene, which is a heterocyclic compound with the formula C4H4S .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings are both six-membered rings, while the thienyl group is a five-membered ring. The presence of sulfur and nitrogen atoms within these rings would also have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The pyrimidine ring, for example, is known to participate in a variety of reactions, including substitutions and additions . The piperazine ring can also undergo various reactions, particularly at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (such as nitrogen and sulfur) could potentially make the compound polar, affecting its solubility in different solvents . The aromatic rings could also contribute to the compound’s stability and reactivity .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[4-[(2-methylsulfanylpyrimidin-5-yl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS2/c1-23-17-18-9-14(10-19-17)11-20-5-6-21(15(12-20)4-7-22)13-16-3-2-8-24-16/h2-3,8-10,15,22H,4-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTBHSLHPQJAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-{[2-(Methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol
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2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol
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2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol
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2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol
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2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol

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